molecular formula C14H23NO6 B015730 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine CAS No. 439858-40-9

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine

Cat. No.: B015730
CAS No.: 439858-40-9
M. Wt: 301.34 g/mol
InChI Key: JWXPRPIQBHMWSU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves several steps. The compound is typically prepared through acylation reactions where hydroxylamine derivatives are protected with acyl groups. The specific synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar acylation processes on a larger scale.

Chemical Reactions Analysis

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine involves its role as a spin label. When used in EPR spectroscopy, the compound interacts with unpaired electrons in the sample, allowing researchers to study the electronic environment and molecular dynamics.

Comparison with Similar Compounds

Similar compounds to 1-Acetoxy-3-(acetoxymethoxy)carbonyl-2,2,5,5-tetramethylpyrrolidine include other acyl-protected hydroxylamines and spin labels used in EPR spectroscopy. Some examples are:

The uniqueness of this compound lies in its dual acyl protection, which enhances its stability and reactivity in specific applications.

Properties

IUPAC Name

acetyloxymethyl 1-acetyloxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-9(16)19-8-20-12(18)11-7-13(3,4)15(14(11,5)6)21-10(2)17/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPRPIQBHMWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1CC(N(C1(C)C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404410
Record name DACPy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439858-40-9
Record name DACPy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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